2'-Bromo-3'-chloro-6'-(trifluoromethyl)phenacyl chloride
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Overview
Description
2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl chloride is an organic compound that features a benzene ring substituted with bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by halogenation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine and chlorine sources .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and advanced purification methods like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl chloride involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways, leading to specific biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-(trifluoromethyl)aniline
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
Uniqueness
2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl chloride is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C9H4BrCl2F3O |
---|---|
Molecular Weight |
335.93 g/mol |
IUPAC Name |
1-[2-bromo-3-chloro-6-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-8-5(12)2-1-4(9(13,14)15)7(8)6(16)3-11/h1-2H,3H2 |
InChI Key |
BNDWORNHCABHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)CCl)Br)Cl |
Origin of Product |
United States |
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